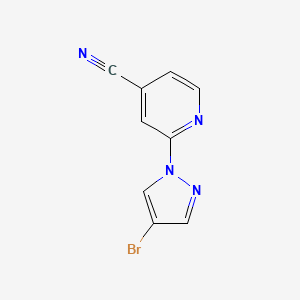

2-(4-ブロモ-1H-ピラゾール-1-イル)イソニコチノニトリル

説明

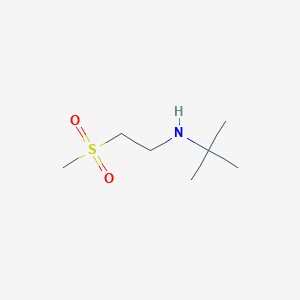

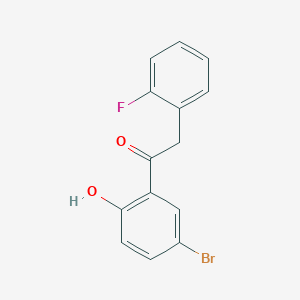

2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile is a useful research compound. Its molecular formula is C9H5BrN4 and its molecular weight is 249.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1,4'-ビピラゾールの合成

この化合物は、1,4'-ビピラゾールの合成のための出発物質として役立ちます 。ビピラゾールは、その多様な用途、特に OLED や導電性ポリマーなどの先端技術において貴重な、独特な光学特性と電気的特性を持つ材料を作成することに優れています。

医薬品化合物の合成

2-(4-ブロモ-1H-ピラゾール-1-イル)イソニコチノニトリル: は、様々な医薬品化合物の合成に使用されます 。これらには、生物学的経路を調節して疾患を治療できる可能性のある、新しい薬の開発が含まれます。

生物活性阻害

4-置換ピラゾール類の一部として、この化合物は肝臓アルコール脱水素酵素の阻害剤として作用する可能性があります 。この酵素はアルコール代謝に関与しており、阻害剤はアルコール摂取の管理とアルコール依存症の治療に使用できます。

抗菌および抗真菌用途

この化合物は、抗菌および抗真菌活性について評価されてきました 。これは、医療現場における重要な懸念事項である、黄色ブドウ球菌や大腸菌などの様々な病原体によって引き起こされる感染症の治療に有望です。

農薬開発

2-(4-ブロモ-1H-ピラゾール-1-イル)イソニコチノニトリルを含むピラゾール誘導体は、農薬での使用について調査されています 。これらは、農作物の収量に影響を与える害虫や雑草に対して、新しい武器となる殺虫剤や除草剤に配合できます。

配位化学

配位化学では、この化合物は金属イオンに結合するリガンドを合成するために使用できます 。これらの錯体は、触媒から材料科学まで、新しい触媒や磁性材料を作成するために使用できるなど、幅広い用途があります。

有機金属化学

有機金属化学における化合物の役割には、有機金属骨格の作成が含まれます 。これらの構造は、触媒プロセスや、独特の機械的および化学的特性を持つ新しい材料の開発に不可欠です。

医薬品化学

医薬品化学では、この化合物は、幅広い生物学的特性を持つ分子を合成する際の重要な前駆体です 。これらの特性には、新しい薬剤の開発に不可欠な、抗菌、抗炎症、抗癌、鎮痛、抗痙攣活性などがあります。

作用機序

Target of Action

The primary target of 2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile is the LmPTR1 pocket . This pocket is an active site in the Leishmania major pteridine reductase 1 (LmPTR1), a key enzyme involved in the survival and proliferation of the Leishmania parasite .

Mode of Action

2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile interacts with its target by fitting into the LmPTR1 pocket . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction between the compound and its target .

Result of Action

The interaction of 2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile with the LmPTR1 pocket results in potent in vitro antipromastigote activity . This suggests that the compound could have potential therapeutic effects against diseases caused by the Leishmania parasite.

特性

IUPAC Name |

2-(4-bromopyrazol-1-yl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN4/c10-8-5-13-14(6-8)9-3-7(4-11)1-2-12-9/h1-3,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYXZWZTZBFMRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine](/img/structure/B1526389.png)

![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1526404.png)

![1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1526406.png)

![N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanamine](/img/structure/B1526408.png)

![N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B1526411.png)